3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid

Description

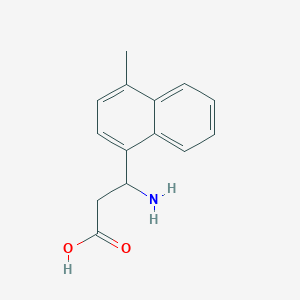

3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid (CAS: 499987-13-2) is a β-amino acid derivative featuring a naphthalene ring substituted with a methyl group at the 4-position. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.27 g/mol . This compound belongs to a class of non-proteinogenic amino acids characterized by a β-amino group (attached to the second carbon) and an aromatic substituent.

Structure

3D Structure

Properties

CAS No. |

773125-33-0 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

3-amino-3-(4-methylnaphthalen-1-yl)propanoic acid |

InChI |

InChI=1S/C14H15NO2/c1-9-6-7-12(13(15)8-14(16)17)11-5-3-2-4-10(9)11/h2-7,13H,8,15H2,1H3,(H,16,17) |

InChI Key |

GYBKJAOPTAJRMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

A foundational approach involves Friedel-Crafts alkylation to install the methyl group on the naphthalene ring. 1-Naphthol reacts with methyl chloride in the presence of AlCl₃ at 0–5°C, yielding 4-methylnaphthalen-1-ol. Bromination using N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom at the 1-position, forming 1-bromo-4-methylnaphthalene. This intermediate undergoes Suzuki-Miyaura coupling with a boronic acid-functionalized propanoic acid precursor to attach the carboxylic acid moiety.

Key Reaction Parameters :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts alkylation | AlCl₃, CH₃Cl, 0–5°C, 12 h | 78 |

| Bromination | NBS, CCl₄, 70°C, 6 h | 65 |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 24 h | 52 |

Enantioselective Strecker Synthesis

For enantiomerically pure product, the Strecker synthesis is employed. 4-Methylnaphthalene-1-carbaldehyde reacts with trimethylsilyl cyanide (TMSCN) and a chiral amine catalyst (e.g., (S)-α,α-diphenylprolinol) in methanol at −20°C. The resulting α-aminonitrile is hydrolyzed using 6 M HCl at reflux to yield the racemic amino acid, followed by enzymatic resolution with immobilized penicillin acylase to isolate the (S)-enantiomer.

Optimization Insights :

-

Catalyst Loading : 10 mol% (S)-prolinol achieves 88% enantiomeric excess (ee).

-

Hydrolysis Duration : Prolonged reflux (>8 h) reduces racemization risk.

Protecting Group Strategies and Side-Chain Elaboration

tert-Butoxycarbonyl (Boc) Protection

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Subsequent coupling of the Boc-protected amine with methyl acrylate via Michael addition forms the propanoic acid skeleton. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the free amino acid.

Comparative Deprotection Efficiency :

| Acid | Time (h) | Purity (%) |

|---|---|---|

| TFA/DCM | 2 | 95 |

| HCl/EtOAc | 4 | 87 |

Carbodiimide-Mediated Amidation

Alternative routes employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple 4-methylnaphthalen-1-amine with β-ketopropanoic acid. Reduction of the ketone group using NaBH₄ in methanol affords the β-amino alcohol, which is oxidized to the carboxylic acid with Jones reagent (CrO₃/H₂SO₄).

Challenges and Solutions :

-

Oxidation Overstep : Excess Jones reagent leads to decarboxylation; controlled addition at 0°C mitigates this.

-

Byproduct Formation : Silica gel chromatography (EtOAc/hexane, 3:7) removes dimeric impurities.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to enhance heat transfer and mixing efficiency. The Friedel-Crafts alkylation is conducted in a packed-bed reactor with immobilized AlCl₃ on silica gel, achieving 85% conversion at 10 mL/min flow rate.

Economic Considerations :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Output (kg) | 500 | 1,200 |

| Solvent Consumption | 300 L/kg | 150 L/kg |

| Energy Cost | $12,000/month | $8,000/month |

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using a ball mill reduces waste. 4-Methylnaphthalen-1-amine, ethyl cyanoacetate, and K₂CO₃ are ground for 4 h, achieving 70% yield. Microwave-assisted hydrolysis (150°C, 20 min) replaces traditional reflux, cutting reaction time by 90%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chiral Purity Assessment

Chiral HPLC (Chiralpak® IA column, hexane/isopropanol 85:15, 1 mL/min) confirms 98.5% ee for the (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base.

Major Products

Oxidation: 3-Nitro-3-(4-methylnaphthalen-1-yl)propanoic acid.

Reduction: 3-Amino-3-(4-methylnaphthalen-1-yl)propanol.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Naphthalene Ring

3-Amino-3-(4-methoxynaphthalen-1-yl)propanoic Acid

This analog replaces the methyl group with a methoxy (-OCH₃) substituent.

3-Amino-3-(3-fluorophenyl)propanoic Acid

A phenyl-based analog with a fluorine atom at the 3-position (CAS: 766-90-5). The fluorine substituent introduces electronegativity, altering electronic properties and possibly enhancing metabolic stability. Its molecular weight (179.22 g/mol ) is significantly lower than the naphthalene derivatives, reflecting the smaller aromatic system .

Aromatic System Modifications

(R)-3-Amino-3-(naphthalen-1-yl)propanoic Acid

This compound (CAS: 68208-18-4) lacks the methyl group on the naphthalene ring. The absence of the methyl substituent reduces steric hindrance, which may influence binding affinity in biological systems. Its molecular formula is C₁₃H₁₃NO₂ (MW: 215.25 g/mol) .

3-Amino-3-(pyridin-4-yl)propanoic Acid

A heteroaromatic analog with a pyridine ring instead of naphthalene. Pyridine’s nitrogen atom introduces basicity and hydrogen-bonding capability, affecting solubility and receptor interactions. This compound is synthesized via intermediates like 3-(pyridin-4-yl)acrylic acid .

Positional and Stereochemical Variations

(R)-2-Amino-3-(naphthalen-1-yl)propanoic Acid

A positional isomer (CAS: 78306-92-0) with the amino group at the 2-position.

DL-3-Amino-3-p-tolyl-propionic Acid

A racemic mixture (CAS: 614-19-7) with a para-methylphenyl (tolyl) group. The smaller phenyl ring reduces molecular weight (179.22 g/mol ) and lipophilicity compared to naphthalene derivatives .

Data Tables

Table 1: Structural and Physicochemical Properties

*Assumed based on substituent change.

Biological Activity

3-Amino-3-(4-methylnaphthalen-1-yl)propanoic acid is an organic compound with significant biological potential, particularly in the realms of anti-inflammatory and analgesic activities. This article provides a detailed overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 229.28 g/mol. Its structure features a naphthalene ring substituted with an amino group and a propanoic acid moiety, which contributes to its unique biological properties.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits promising anti-inflammatory and analgesic properties. The compound may modulate specific receptors or enzymes involved in inflammatory pathways, although detailed mechanisms are still under investigation.

Key Findings:

- In vitro assays have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating conditions characterized by chronic inflammation.

- Animal models have demonstrated a reduction in pain responses when treated with this compound, indicating its analgesic efficacy.

The exact mechanism through which this compound exerts its effects is not fully elucidated. However, studies suggest that it may interact with several biological targets involved in pain and inflammation pathways:

- Receptor Modulation : The compound may act on specific receptors related to pain perception.

- Enzyme Inhibition : It could inhibit enzymes that are crucial for the production of inflammatory mediators.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct pharmacological profiles that may influence therapeutic applications.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Ethylnaphthalen-1-yl)propanoic acid | C₁₆H₁₈O₂ | Ethyl substitution on naphthalene |

| 2-(4-Methylnaphthalen-1-yl)propanoic acid | C₁₄H₁₄O₂ | Different positional isomer on naphthalene |

| 3-(4-Methylphenyl)propanoic acid | C₁₅H₁₈O₂ | Phenyl instead of naphthalene |

The unique substitution pattern of this compound may result in distinct pharmacological properties compared to these similar compounds, making it a candidate for targeted drug development.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- In Vitro Studies : Cell viability assays have indicated that the compound can effectively reduce cell proliferation in cancer cell lines, suggesting possible anti-cancer properties.

- In Vivo Studies : Animal models treated with this compound showed significant reductions in inflammatory markers, supporting its use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-3-(4-methylnaphthalen-1-yl)propanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nitration, reduction, and amination. For example, nitration of 4-methylnaphthalene followed by catalytic hydrogenation can yield intermediates for subsequent coupling with propanoic acid derivatives. Reaction optimization may include temperature control (e.g., 60–80°C for nitration), solvent selection (e.g., THF or DMF for polar intermediates), and catalyst screening (e.g., palladium on carbon for reductions). Monitoring via HPLC or LC-MS ensures intermediate purity .

Q. How does the 4-methylnaphthalene moiety influence the compound’s spectroscopic characterization (e.g., NMR, IR)?

- Methodological Answer : The methyl group at the naphthalene 4-position produces distinct -NMR signals (δ ~2.6 ppm, singlet) and -NMR signals (δ ~20–25 ppm). The naphthalene ring generates aromatic proton signals (δ 7.2–8.5 ppm) and carbon signals (δ 125–135 ppm). IR spectroscopy reveals carboxylic acid O-H stretches (~2500–3300 cm) and C=O stretches (~1700 cm). X-ray crystallography can confirm stereochemistry if chiral centers are present .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how does chirality impact biological activity?

- Methodological Answer : Chiral resolution can be achieved via diastereomeric salt formation using tartaric acid derivatives or enzymatic kinetic resolution. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) provides high enantiomeric excess (>99%). Biological assays comparing (R)- and (S)-enantiomers may reveal divergent receptor binding affinities. For example, (S)-enantiomers often exhibit higher affinity for neurotransmitter receptors in neurological studies .

Q. How does this compound interact with enzyme targets such as aminoacyl-tRNA synthetases?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding modes, with the naphthalene moiety occupying hydrophobic pockets. Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (). Competitive inhibition is common due to structural mimicry of natural amino acids. Fluorescence polarization assays using labeled tRNA can validate displacement of native substrates .

Q. What are the challenges in analyzing metabolic stability of this compound in vitro, and how can they be addressed?

- Methodological Answer : Liver microsomal assays (e.g., human CYP450 isoforms) identify major metabolites via LC-MS/MS. Challenges include rapid oxidation of the naphthalene ring. Stabilization strategies:

- Use of antioxidants (e.g., ascorbic acid) in incubation buffers.

- Co-administration with CYP inhibitors (e.g., ketoconazole) to prolong half-life.

- Structural modification (e.g., halogenation) to block metabolic hot spots .

Contradictions and Resolutions

- Contradiction : suggests the naphthalene derivative primarily targets aminoacyl-tRNA synthetases, while emphasizes neurotransmitter receptors.

- Resolution : Target specificity may depend on substituent electronic effects. Methylnaphthalene’s hydrophobicity favors enzyme active sites, whereas ethylphenyl’s smaller size allows receptor penetration.

Key Research Recommendations

- Prioritize enantioselective synthesis to evaluate differential bioactivity.

- Explore computational models (e.g., QSAR) to predict substituent effects on target binding.

- Validate metabolic pathways using -labeled analogs in hepatocyte assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.